molecular formula C8H17BrO B1265630 8-Bromo-1-octanol CAS No. 50816-19-8

8-Bromo-1-octanol

Cat. No. B1265630
CAS RN: 50816-19-8
M. Wt: 209.12 g/mol
InChI Key: GMXIEASXPUEOTG-UHFFFAOYSA-N
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Description

8-Bromo-1-octanol (8-Br-1-octanol) is a brominated organic compound that has been widely studied for its various applications in scientific research. It is a colorless, volatile oil with a boiling point of 108°C and a melting point of -22°C. 8-Br-1-octanol is a valuable reagent in organic synthesis due to its ability to react with a variety of functional groups. It is also used in biochemical and physiological studies due to its ability to modulate various biological processes. In

Scientific Research Applications

Microstructural Studies

8-Bromo-1-octanol plays a role in microstructural studies, particularly in the transition of micelles in aqueous systems. Sreejith et al. (2011) investigated the micelle-vesicle transition induced by n-octanol in a cetyltrimethylammonium bromide (CTAB)/potassium bromide (KBr) system. Their study, utilizing techniques like viscosity, rheology, dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM), revealed several morphological transitions in the presence of C(8)OH (octanol) (Sreejith et al., 2011).

Organic Synthesis

In the realm of organic synthesis, this compound is valuable as a reactant. Lou et al. (2010) described its use in palladium-catalyzed alkyl-alkyl Suzuki cross-couplings at room temperature. This process is crucial for constructing complex molecular architectures, illustrating the compound's significance in advanced organic synthesis (Lou et al., 2010).

Molecular Dynamics and Simulation Studies

This compound is also utilized in molecular dynamics and simulation studies. Jia et al. (2014) conducted a study on the shape and structure evolution of cylindrical cetyltrimethylammonium bromide (CTAB) micelles induced by octanol. Their findings provide insights into the behavior of micelles and their transformations under different conditions, showcasing the compound's utility in understanding complex molecular systems (Jia et al., 2014).

Biotechnology and Microbial Engineering

In biotechnology, this compound has applications in microbial engineering for the production of valuable chemicals. Hernández Lozada et al. (2020) reported on the production of 1-octanol in Escherichia coli using a high flux thioesterase route. This research highlights the compound's potential in sustainable chemical production via engineered microbes (Hernández Lozada et al., 2020).

Environmental and Solubility Studies

The compound is significant in environmental studies, particularly in understanding solubility behaviors. Arnold et al. (1997) investigated the 1-octanol–water partitioning of tributyl- and triphenyltin, analyzing the influence of different factors on the partitioning behavior. Such studies are vital for assessing environmental behavior and bioaccumulation of compounds (Arnold et al., 1997).

Mechanism of Action

Target of Action

8-Bromo-1-octanol, also known as Octamethylene bromohydrin , is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions and has been found to have an impact on respiratory function .

Mode of Action

It is known to interact with its targets in the respiratory system, potentially causing changes in respiratory function

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to respiratory function and oxygen transport. More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

It is known that the compound has a boiling point of 79-80 °c/007 mmHg and a density of 1.22 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It has been used in the synthesis of (e)-10-hydroxy-2-decenoic acid (royal jelly acid) , suggesting that it may have a role in the production of this compound.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability and efficacy. Additionally, it is classified as a combustible liquid , suggesting that it should be handled carefully to prevent fire hazards.

Biochemical Analysis

Biochemical Properties

8-Bromo-1-octanol plays a significant role in biochemical reactions, particularly as a reagent in cross-linking processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to produce 8-phenylselanyl-octan-1-ol by reacting with diphenyl-diselane in the presence of sodium borohydride and ethanol . This interaction highlights its utility in synthetic organic chemistry and biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromine and hydroxyl groups facilitate these interactions, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under specific storage conditions, such as refrigeration at 4°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For example, in a study involving 1-octanol, a related compound, dosage escalation revealed varying pharmacokinetics and efficacy . These findings are essential for determining safe and effective dosage levels for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its biochemical applications and potential therapeutic uses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its function and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function. Understanding these localization mechanisms is crucial for optimizing its use in biochemical research .

properties

IUPAC Name

8-bromooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIEASXPUEOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068589
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50816-19-8
Record name 8-Bromo-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50816-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 8-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 8-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605
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Synthesis routes and methods

Procedure details

25 g of octane-1,8-diol was boiled in 250 ml of cyclohexane with 22.6 ml of 47% aqueous hydrobromic acid for six hours in a water separator. The reaction mixture was then poured onto saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic phase was washed with saturated, aqueous sodium chloride solution, dried on sodium sulfate, filtered and concentrated by evaporation in a vacuum. Column chromatography on silica gel with a mixture that consists of hexane/ethyl acetate yielded 21.6 g of the title compound as a yellowish oil.
Quantity
25 g
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reactant
Reaction Step One
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22.6 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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